Cas no 898644-18-3 (N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide)

N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is a synthetic organic compound featuring a fluorophenyl group linked to a butanamide scaffold with a 1,2,4-triazole substituent. Its structural design combines the bioactivity of the triazole moiety with the enhanced pharmacokinetic properties imparted by the fluorophenyl group. This compound is of interest in medicinal chemistry due to its potential as an intermediate in the synthesis of biologically active molecules, particularly those targeting fungal or microbial pathways. The presence of the triazole ring suggests possible applications in antifungal or enzyme inhibition research. Its well-defined structure allows for precise modifications, making it a versatile building block in pharmaceutical development.
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide structure
898644-18-3 structure
Product name:N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide
CAS No:898644-18-3
MF:C12H13FN4O
Molecular Weight:248.256225347519
CID:5759583
PubChem ID:15943641

N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide 化学的及び物理的性質

名前と識別子

    • F3238-0051
    • AP-124/43383680
    • 898644-18-3
    • N-(4-fluorophenyl)-3-(1,2,4-triazol-1-yl)butanamide
    • Z1686518164
    • N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide
    • AKOS024481098
    • インチ: 1S/C12H13FN4O/c1-9(17-8-14-7-15-17)6-12(18)16-11-4-2-10(13)3-5-11/h2-5,7-9H,6H2,1H3,(H,16,18)
    • InChIKey: IQUABQRSEXBJMH-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)NC(CC(C)N1C=NC=N1)=O

計算された属性

  • 精确分子量: 248.10733921g/mol
  • 同位素质量: 248.10733921g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 281
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 59.8Ų

N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3238-0051-5μmol
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide
898644-18-3 90%+
5μmol
$94.5 2023-07-28
Life Chemicals
F3238-0051-10μmol
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide
898644-18-3 90%+
10μmol
$103.5 2023-07-28
Life Chemicals
F3238-0051-4mg
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide
898644-18-3 90%+
4mg
$99.0 2023-07-28
Life Chemicals
F3238-0051-25mg
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide
898644-18-3 90%+
25mg
$163.5 2023-04-26
Life Chemicals
F3238-0051-2mg
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide
898644-18-3 90%+
2mg
$88.5 2023-07-28
Life Chemicals
F3238-0051-10mg
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide
898644-18-3 90%+
10mg
$118.5 2023-07-28
Life Chemicals
F3238-0051-2μmol
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide
898644-18-3 90%+
2μmol
$85.5 2023-07-28
Life Chemicals
F3238-0051-5mg
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide
898644-18-3 90%+
5mg
$103.5 2023-07-28
Life Chemicals
F3238-0051-1mg
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide
898644-18-3 90%+
1mg
$81.0 2023-07-28
Life Chemicals
F3238-0051-20μmol
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide
898644-18-3 90%+
20μmol
$118.5 2023-07-28

N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide 関連文献

N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamideに関する追加情報

N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide: A Comprehensive Overview

N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide, also known by its CAS registry number CAS No. 898644-18-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a fluorophenyl group with a triazole moiety and a butanamide chain. The combination of these functional groups imparts distinctive chemical and biological properties to the compound.

The fluorophenyl group in N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide contributes to the compound's lipophilicity and stability. Fluorine substitution at the para position of the phenyl ring enhances electronic effects and can influence the molecule's interaction with biological targets. The triazole moiety, on the other hand, is known for its ability to act as a hydrogen bond donor or acceptor, which can be crucial in drug design for targeting specific proteins or enzymes.

Recent studies have highlighted the potential of CAS No. 898644-18-3 as a lead compound in drug discovery efforts. For instance, research has shown that this compound exhibits moderate inhibitory activity against certain kinases, making it a candidate for further optimization in therapeutic development. Additionally, its structural flexibility allows for easy modification to enhance bioavailability and potency.

In terms of synthesis, N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. These methods leverage the reactivity of the triazole ring and the amide group to construct the molecule efficiently. The choice of synthetic pathway often depends on the availability of starting materials and desired purity levels.

The application of computational chemistry tools has been instrumental in understanding the properties of CAS No. 898644-18-3. Molecular docking studies have revealed potential binding modes with target proteins, providing insights into its mechanism of action. Furthermore, quantum mechanical calculations have shed light on its electronic structure and reactivity patterns.

From an environmental perspective, N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide has been evaluated for its biodegradability and ecotoxicological effects. Initial findings suggest that it undergoes slow degradation under aerobic conditions but exhibits low toxicity towards aquatic organisms at environmentally relevant concentrations.

In conclusion, CAS No. 898644-18_3, or N-(4-fluorophenyl)-3-(1H_2_5-triazol_5_7-butane amide, represents a promising compound with diverse applications in both academic research and industrial settings. Its unique structure and versatile functional groups make it an attractive candidate for further exploration in drug discovery and material science.

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